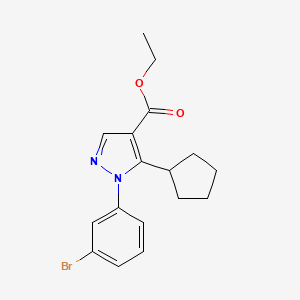

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester

Description

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester is a pyrazole-based derivative characterized by a brominated aromatic ring and a cyclopentyl substituent. The pyrazole core is substituted at position 1 with a 3-bromo-phenyl group, at position 5 with a cyclopentyl group, and at position 4 with an ethyl ester moiety.

The molecular formula of the compound is C₁₇H₁₉BrN₂O₂, with an estimated molecular weight of 363.25 g/mol (calculated based on substituents).

Properties

IUPAC Name |

ethyl 1-(3-bromophenyl)-5-cyclopentylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c1-2-22-17(21)15-11-19-20(14-9-5-8-13(18)10-14)16(15)12-6-3-4-7-12/h5,8-12H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJSBJLKILMBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester, followed by cyclization. The bromo-phenyl group can be introduced through a halogenation reaction, and the cyclopentyl group can be added via a Friedel-Crafts alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The bromo-phenyl group can be oxidized to form a phenolic compound.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The bromo-phenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Pyrazoline derivatives.

Substitution: A variety of substituted phenyl compounds.

Scientific Research Applications

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid ethyl esters exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position: The target compound’s ester at pyrazole-4 contrasts with the pyrazole-5 ester in , which may alter binding modes in biological targets. The 3-bromo-phenyl group (target) vs.

Functional Groups: The cyclopentyl group in the target compound introduces significant steric bulk compared to methyl () or amino () groups, possibly reducing off-target interactions but increasing metabolic complexity. Halogen choice (bromine vs. chlorine/fluorine) impacts molecular weight, polar surface area, and van der Waals interactions .

Biological Activity

1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a brominated phenyl group and a cyclopentyl moiety, contributing to its pharmacological potential. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with hydrazine to form a hydrazone, which is subsequently treated with ethyl bromoacetate under basic conditions. The overall reaction can be summarized as follows:

-

Formation of Hydrazone :

-

Ethyl Ester Formation :

Pharmacological Properties

The biological activity of this compound has been explored in various studies, showing promise in multiple therapeutic areas:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, derivatives have shown activity against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

- Anticancer Properties : Some studies highlight the potential anticancer effects of pyrazole derivatives. In vitro assays have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression. Its bromine atom enhances binding affinity through halogen bonding interactions .

- Receptor Modulation : It has been suggested that this compound can interact with specific receptors, influencing signaling pathways related to inflammation and cell growth .

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using a carrageenan-induced edema model in rats. Compounds derived from the pyrazole scaffold exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard treatments .

Study 2: Antimicrobial Efficacy

Burguete et al. investigated the antimicrobial properties of several pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains. Results indicated that certain compounds displayed significant antimicrobial activity with MIC values lower than those observed for standard treatments like rifampicin .

Summary Table of Biological Activities

| Biological Activity | Test Methodology | Key Findings |

|---|---|---|

| Anti-inflammatory | In vivo (rat model) | Up to 85% inhibition of TNF-α at 10 µM |

| Antimicrobial | In vitro (various strains) | Effective against E. coli, MIC < 40 µg/mL |

| Anticancer | In vitro (cancer cell lines) | Induction of apoptosis; modulation of cell cycle proteins |

Q & A

Basic: What are the standard synthetic routes for 1-(3-Bromo-phenyl)-5-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted pyrazole intermediate (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid chlorides or anhydrides under basic conditions (e.g., K₂CO₃). Cyclopentyl and bromophenyl groups are introduced via Suzuki coupling or direct alkylation/arylation steps. Characterization is performed using IR, ¹H/¹³C-NMR, and mass spectrometry, with purity confirmed by elemental analysis .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Answer:

Purity is confirmed via elemental analysis (C, H, N content) and chromatographic methods (HPLC/TLC). Structural validation relies on spectral

- IR : Confirms ester carbonyl (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- ¹H-NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (ester CH₂), and aromatic protons (δ 7.0–7.8 ppm) for the bromophenyl group.

- Mass spectrometry : Molecular ion peak (e.g., m/z 375 for C₁₇H₁₈BrN₂O₂) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., analgesic vs. anticancer effects) may arise from assay conditions (e.g., cell lines, dosage) or impurities. Mitigation strategies include:

- Replicating studies with standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural analogs : Compare activity of bromo-, chloro-, and fluoro-substituted derivatives to isolate halogen-dependent effects .

- Dose-response curves : Validate IC₅₀ values across multiple concentrations .

Advanced: How does the bromine substituent influence reactivity and target binding?

Answer:

The 3-bromo group enhances electrophilic aromatic substitution reactivity and participates in halogen bonding with biological targets (e.g., enzymes or DNA). Computational studies (docking/MD simulations) show bromine’s van der Waals radius and electronegativity improve binding affinity to hydrophobic pockets in kinases or GPCRs. This is supported by higher activity in bromo-derivatives compared to chloro/fluoro analogs in antimicrobial assays .

Basic: What are common applications of this compound in preclinical research?

Answer:

- Pharmacology : Screened for analgesic, anti-inflammatory, and anticancer activity (e.g., COX-2 inhibition, apoptosis induction).

- Chemical biology : Used as a scaffold for developing kinase inhibitors or fluorescent probes via ester hydrolysis to carboxylic acid derivatives .

Advanced: How can computational methods guide the optimization of this pyrazole derivative?

Answer:

- QSAR modeling : Correlates substituent effects (e.g., cyclopentyl vs. cyclohexyl) with bioactivity.

- Docking studies : Predict binding modes to targets like EGFR or tubulin.

- ADMET prediction : Evaluates solubility, metabolic stability, and toxicity early in drug design .

Basic: What experimental precautions are critical when handling this compound?

Answer:

- Light sensitivity : Store in amber vials at RT (degradation via ester hydrolysis under UV).

- Toxicity : Use PPE (gloves, fume hood) due to potential irritant effects.

- Reactivity : Avoid strong bases/oxidizers to prevent ester cleavage or bromine displacement .

Advanced: How to address low yields in the cyclopentyl substitution step?

Answer:

Low yields may result from steric hindrance. Optimization strategies:

- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki coupling or CuI for Ullmann reactions.

- Solvent optimization : DMF or THF improves solubility of bulky intermediates.

- Temperature control : Gradual heating (60–80°C) prevents side reactions .

Advanced: What spectroscopic techniques differentiate positional isomers (e.g., 3- vs. 4-bromo substitution)?

Answer:

- ¹H-NMR : Coupling patterns in aromatic regions (meta-bromo vs. para-bromo splitting).

- NOESY : Correlates spatial proximity of substituents.

- X-ray crystallography : Defines absolute configuration (e.g., CCDC data for crystal structures) .

Basic: What are the limitations of current biological data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.